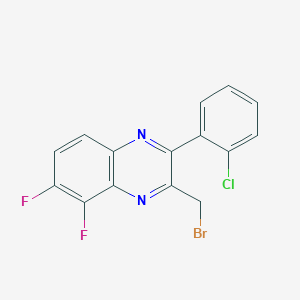
3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-(2-chlorophenyl)-5,6-difluoroquinoxaline.
Bromomethylation: The bromomethyl group can be introduced via a bromomethylation reaction. This involves the reaction of the quinoxaline derivative with formaldehyde and hydrobromic acid under acidic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a controlled temperature, often around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the bromomethyl and quinoxaline moieties.
Coupling Reactions: The chlorophenyl group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or amines.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems, particularly in fluorescence microscopy due to its potential fluorescent properties.
Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry
Material Science: Explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The difluoroquinoxaline core can engage in π-π interactions with aromatic residues, influencing molecular recognition processes.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-2-(2-chlorophenyl)quinoxaline: Lacks the difluoro substituents, which may affect its reactivity and applications.
2-(2-Chlorophenyl)-5,6-difluoroquinoxaline: Lacks the bromomethyl group, reducing its potential for nucleophilic substitution reactions.
3-(Methyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline: The methyl group is less reactive compared to the bromomethyl group, limiting its chemical versatility.
Uniqueness
3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The bromomethyl group provides a reactive site for further functionalization, while the difluoroquinoxaline core offers electronic properties that can be exploited in various scientific and industrial contexts.
This compound’s versatility and unique properties make it a valuable subject of study in multiple fields, from synthetic chemistry to material science and pharmaceuticals.
属性
分子式 |
C15H8BrClF2N2 |
|---|---|
分子量 |
369.59 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)20-11-6-5-10(18)13(19)15(11)21-12/h1-6H,7H2 |
InChI 键 |
DQGDGAAUKXEXAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3)F)F)N=C2CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
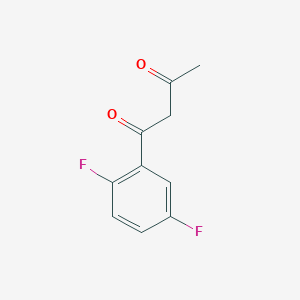

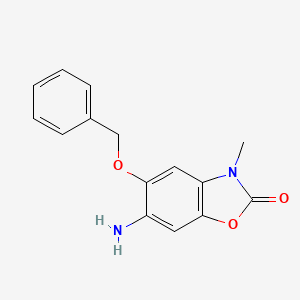
![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)

![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
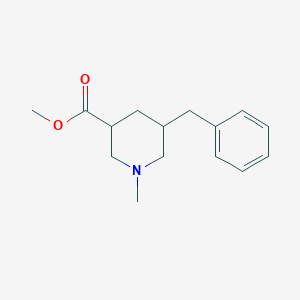
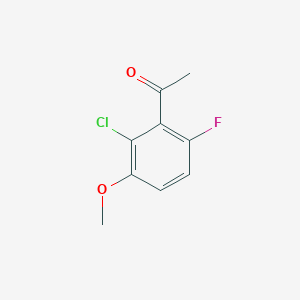
![5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13090029.png)
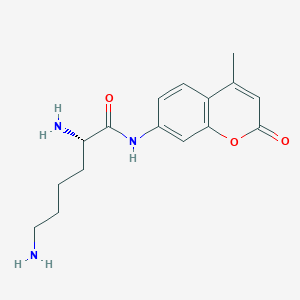
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)
